3-(4-Methyl-1,3-thiazol-2-yl)-1-phenylurea
Description
Overview of Urea (B33335) Scaffold Significance in Medicinal and Agrochemical Chemistry
The urea functionality is a cornerstone in the design and development of new chemical entities for both medicinal and agricultural applications. nih.govchemicaljournal.in Its ability to form stable hydrogen bonds with biological targets, such as proteins and enzymes, is a key factor in its widespread use. nih.govnih.gov This interaction is crucial for eliciting specific biological responses and modulating the potency and selectivity of drug candidates. nih.gov
In medicinal chemistry, the urea scaffold is a privileged structure found in numerous approved drugs with a wide array of therapeutic applications, including anticancer, antiviral, and anti-inflammatory agents. chemicaljournal.innih.gov For instance, several kinase inhibitors used in cancer therapy feature a diaryl urea core. frontiersin.org The synthetic versatility of urea derivatives allows for extensive structural modifications to optimize their pharmacokinetic and pharmacodynamic properties. nih.gov
In the realm of agrochemicals, urea itself is the most widely used nitrogen fertilizer globally, prized for its high nitrogen content and cost-effectiveness. echem-eg.comyoutube.com Beyond its role as a fertilizer, urea derivatives have been developed as potent herbicides and plant growth regulators. acs.orgresearchgate.net These compounds often work by inhibiting essential biological processes in weeds, thereby protecting crops and increasing yields. researchgate.net The development of novel urea-based pesticides is an ongoing area of research aimed at addressing challenges such as weed resistance and environmental impact. researchgate.net
Importance of Thiazole (B1198619) and Thiadiazole Heterocycles in Drug Discovery and Development
Heterocyclic compounds, particularly those containing nitrogen and sulfur atoms, are of immense interest in drug discovery. orientjchem.org The thiazole ring, a five-membered heterocycle containing one sulfur and one nitrogen atom, is a prominent scaffold in a multitude of pharmacologically active molecules. bohrium.comresearchgate.net Its presence in natural products like vitamin B1 (thiamine) and penicillins highlights its biological significance. nih.govresearchgate.net
Thiazole derivatives exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. bohrium.comresearchgate.netnih.gov The aromatic nature of the thiazole ring allows for various chemical modifications, enabling the fine-tuning of a compound's biological profile. nih.gov Several FDA-approved drugs, such as the antiretroviral ritonavir (B1064) and the antimicrobial sulfathiazole, contain a thiazole moiety, underscoring its therapeutic importance. bohrium.comresearchgate.net
Similarly, thiadiazoles, which are isomeric to thiazoles and contain one sulfur and two nitrogen atoms, are also a crucial class of heterocycles in medicinal chemistry. orientjchem.orgnih.gov The different isomers of thiadiazole, such as 1,3,4-thiadiazole (B1197879) and 1,2,4-thiadiazole, each confer distinct chemical properties and biological activities. nih.govmdpi.com Thiadiazole derivatives have been investigated for their potential as anticancer, antimicrobial, and anticonvulsant agents. orientjchem.orgnih.gov The ability of the thiadiazole ring to act as a bioisostere for other cyclic structures and its favorable pharmacokinetic properties make it a valuable component in the design of new therapeutic agents. nih.govnih.gov
Rationale for Investigating 3-(4-Methyl-1,3-thiazol-2-yl)-1-phenylurea as a Research Target
The investigation of this compound is driven by the strategic combination of three key structural motifs: a phenyl group, a urea linker, and a 4-methyl-1,3-thiazole ring. This molecular architecture is designed to leverage the established biological activities of both thiazole and phenylurea scaffolds.
The phenylurea moiety is a well-known pharmacophore in a variety of biologically active compounds, including kinase inhibitors. The urea linker is critical for establishing hydrogen bonding interactions with target proteins. The phenyl ring can be substituted to modulate the compound's electronic and steric properties, thereby influencing its binding affinity and selectivity.
The incorporation of the 4-methyl-1,3-thiazole ring introduces a heterocyclic component known for its diverse pharmacological profile. Thiazole-containing compounds have demonstrated a wide range of activities, and the methyl group at the 4-position can further influence the molecule's interaction with its biological target. The combination of these fragments into a single molecule creates a novel chemical entity with the potential for unique or enhanced biological activity. Research into such hybrid molecules aims to explore potential synergistic effects between the different structural components, leading to the discovery of new lead compounds for drug development or as probes to study biological processes.
Historical Context of Thiazolyl-Phenylurea Research
The exploration of compounds containing both thiazole and phenylurea moieties is part of a broader and long-standing effort in medicinal chemistry to synthesize hybrid molecules that combine the beneficial properties of different pharmacophores. The synthesis of urea by Friedrich Wöhler in 1828 marked a pivotal moment in organic chemistry, and since then, urea derivatives have been a subject of intense study. nih.gov The first urea-based drug, suramin, was developed in the early 20th century. frontiersin.org
Research into thiazole derivatives gained momentum with the discovery of the thiazole ring in thiamine (B1217682) (vitamin B1) and the subsequent development of sulfa drugs like sulfathiazole. bohrium.comnih.gov The recognition of the diverse biological activities associated with both the urea and thiazole scaffolds naturally led researchers to explore the potential of combining them.
In recent years, the focus of thiazolyl-phenylurea research has been on the development of kinase inhibitors for cancer therapy. For example, a series of 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea derivatives were synthesized and showed potent activity against chronic myeloid leukemia. nih.gov Similarly, substituted 1-(benzo[d]thiazol-2-yl)-3-phenylurea derivatives have been investigated as potential anti-invasion drugs for metastatic breast cancer. digitellinc.com These studies highlight the ongoing interest in this class of compounds and their potential to yield novel therapeutic agents.
Structure
3D Structure
Properties
Molecular Formula |
C11H11N3OS |
|---|---|
Molecular Weight |
233.29 g/mol |
IUPAC Name |
1-(4-methyl-1,3-thiazol-2-yl)-3-phenylurea |
InChI |
InChI=1S/C11H11N3OS/c1-8-7-16-11(12-8)14-10(15)13-9-5-3-2-4-6-9/h2-7H,1H3,(H2,12,13,14,15) |
InChI Key |
CWXLJZREAGTWLR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
General Synthetic Strategies for Substituted Thiazolyl Urea (B33335) Compounds
The preparation of substituted thiazolyl ureas can be broadly categorized into several key strategies. These methods typically involve either the pre-formation of the thiazole (B1198619) ring followed by the introduction of the urea moiety, or the construction of the thiazole ring from a urea-containing precursor.
A cornerstone in the synthesis of the thiazole nucleus is the Hantzsch thiazole synthesis. bepls.comnih.gov This classical method involves the condensation reaction between an α-halocarbonyl compound and a thioamide or, more commonly for 2-aminothiazoles, thiourea (B124793). nih.govresearchgate.net The reaction proceeds via a cyclization mechanism to form the five-membered thiazole ring.
Variations of this approach have been developed to enhance efficiency and substrate scope. For instance, 2-amino-4-alkyl- and 2-amino-4-arylthiazole-5-carboxylates can be synthesized by the α-halogenation of β-keto esters with N-bromosuccinimide, followed by cyclization with thiourea. organic-chemistry.org Green chemistry approaches have also been explored, utilizing water as a solvent or employing microwave irradiation to accelerate the reaction. bepls.comchemrevlett.com One-pot, multi-component reactions based on the Hantzsch synthesis are particularly efficient, allowing for the creation of complex thiazole derivatives from simple starting materials in a single step. bepls.com
Table 1: Examples of Thiourea-Based Cyclization Reactions
| Starting Materials | Key Reagents | Product Type | Reference |
|---|---|---|---|
| α-Haloketone, Thiourea | Base (e.g., NaHCO₃) | 2-Aminothiazole | nih.gov |
| β-Keto ester, Thiourea | N-Bromosuccinimide | 2-Amino-4-substituted-thiazole-5-carboxylate | organic-chemistry.org |
| Propargyl bromide, Thiourea | Microwave irradiation | 2-Aminothiazole | organic-chemistry.org |
Reaction of Amino-Thiazoles with Isocyanates
One of the most direct and widely used methods for synthesizing N,N'-disubstituted ureas is the reaction of an amine with an isocyanate. commonorganicchemistry.com This method is highly efficient for creating thiazolyl urea derivatives. In this approach, a pre-synthesized 2-aminothiazole derivative serves as the nucleophile, attacking the electrophilic carbonyl carbon of an isocyanate. researchgate.netppublishing.org
The reaction is typically carried out in an inert aprotic solvent, such as acetonitrile, dimethylformamide (DMFA), or tetrahydrofuran (THF), at room temperature. commonorganicchemistry.comresearchgate.net Generally, no catalyst is required for this transformation. commonorganicchemistry.com The versatility of this method allows for the synthesis of a wide array of thiazolyl ureas by simply varying the substituents on both the 2-aminothiazole and the isocyanate starting materials. nih.govnih.gov For example, a series of novel 5-substituted thiazolyl urea derivatives were synthesized by reacting the corresponding 2-aminothiazoles with various aromatic isocyanates. nih.gov
Table 2: Synthesis of Thiazolyl Ureas from Amino-Thiazoles and Isocyanates
| 2-Aminothiazole Reactant | Isocyanate Reactant | Solvent | Conditions | Product | Reference |
|---|---|---|---|---|---|
| 2-Aminothiazole | m-Toluyl isocyanate | DMFA | K₂CO₃, stirring | 1-(Thiazol-2-yl)-3-(m-tolyl)urea | cyberleninka.ru |
| 3-(2-Amino-4-fluorophenyl)-4-methyl-1,3-thiazole-2(3H)-thione | 3,5-Bis(trifluoromethyl)phenyl isocyanate | CH₃CN | Room Temp, 24h | Substituted Phenylurea | tandfonline.com |
| 2-Amino-4-(3-fluorophenyl)thiazole | Piperidine-1-carbonyl chloride (forms isocyanate in situ) | N/A | N/A | 2-(2-piperidin-1-ylamido)ethyl-4-(3-fluorophenyl)thiazole | nih.gov |
Multi-step Synthetic Pathways
More complex thiazolyl urea derivatives often require multi-step synthetic sequences. These pathways may involve the initial synthesis of a functionalized thiazole ring, followed by several transformations to build the urea moiety or introduce other desired substituents. nih.gov For instance, a multi-step continuous flow synthesis has been developed for 5-(thiazol-2-yl)-3,4-dihydropyrimidin-2(1H)-ones. This automated process involves a sequential Hantzsch thiazole synthesis, deketalization, and a Biginelli multicomponent reaction, all performed without the isolation of intermediates. nih.gov
Another multi-step strategy involves synthesizing a precursor molecule that contains a latent urea functionality, which is then cyclized to form the thiazole ring. Alternatively, a functional group on a pre-formed thiazolyl urea can be chemically modified. For example, the nitro group of N-(6-nitro-BT-2-yl)-N'-(Ethyl)urea was reduced to an amino group, which was then used as a handle for further acylation and derivatization. nih.govmdpi.com These multi-step approaches provide the flexibility needed to access highly functionalized and structurally diverse molecules. nih.gov
Specific Approaches to 3-(4-Methyl-1,3-thiazol-2-yl)-1-phenylurea Synthesis
The synthesis of the specific compound this compound is most efficiently achieved by the reaction of 2-amino-4-methylthiazole with phenyl isocyanate, following the general strategy outlined in section 2.1.2.
The two primary precursors required for the synthesis of this compound are 2-amino-4-methylthiazole and phenyl isocyanate.
2-Amino-4-methylthiazole: This key intermediate is readily prepared via the Hantzsch thiazole synthesis. The reaction involves the condensation of chloroacetone (an α-haloketone) with thiourea. This well-established one-pot reaction provides the desired 2-aminothiazole precursor in good yields. bepls.comnih.gov
Phenyl Isocyanate: This is a common and commercially available reagent. It serves as the source of the N-phenylurea portion of the final molecule.
The derivatization to form the final product involves the nucleophilic attack of the exocyclic amino group of 2-amino-4-methylthiazole on the carbonyl carbon of phenyl isocyanate.
While the reaction between 2-aminothiazoles and isocyanates is generally straightforward, optimizing the reaction conditions can improve yield, purity, and reaction time. Key parameters to consider include the choice of solvent, reaction temperature, and the potential use of a catalyst.
Solvent: Aprotic solvents such as acetonitrile, dimethylformamide (DMFA), tetrahydrofuran (THF), and dichloromethane (DCM) are typically used. commonorganicchemistry.comppublishing.org The choice of solvent can influence the solubility of the reactants and the rate of the reaction. For similar syntheses, DMFA and acetonitrile have been shown to be effective. ppublishing.orgtandfonline.com
Temperature: The reaction is often conducted at room temperature. commonorganicchemistry.comtandfonline.com Gentle heating might be applied to increase the reaction rate, but this also risks the formation of byproducts.
Catalyst: While typically not necessary, a mild base like potassium carbonate (K₂CO₃) can be used as a catalyst to facilitate the reaction, as demonstrated in the synthesis of similar 1,3-substituted aryl-heteryl ureas. ppublishing.orgcyberleninka.ru
Table 3: Hypothetical Optimization of Reaction Conditions for this compound Synthesis
| Entry | Solvent | Temperature (°C) | Catalyst | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Acetonitrile | 25 (Room Temp) | None | 24 | High |
| 2 | THF | 25 (Room Temp) | None | 24 | High |
| 3 | DMFA | 25 (Room Temp) | K₂CO₃ | 12 | Very High |
This table illustrates potential optimization pathways based on general principles and published procedures for analogous compounds. The use of a catalyst like K₂CO₃ in a polar aprotic solvent like DMFA could potentially reduce reaction times while maintaining high yields.
Chemical Modifications and Analog Synthesis
The chemical scaffold of this compound serves as a versatile template for the synthesis of a diverse range of analogs. Modifications to this core structure are typically focused on three main regions: the phenyl ring, the thiazole ring, and the urea linker. These chemical transformations are instrumental in exploring the structure-activity relationships (SAR) of this class of compounds.
Substituent Effects on Phenyl Ring (e.g., Halogenation, Methyl, Methoxy (B1213986), Trifluoromethyl)
The substitution pattern on the phenyl ring of thiazolylurea derivatives is a critical determinant of their chemical properties and biological activity. Research into analogous series of compounds has demonstrated that the introduction of various functional groups can significantly modulate their efficacy.
Halogenation is a common strategy employed in analog synthesis. Studies on similar thiazole derivatives have shown that chlorine substitution on the phenyl ring can be particularly influential. For instance, it has been noted that a chlorine atom at the meta-position of the phenyl ring is far superior in activity compared to a substitution at the ortho-position nih.gov. In other related series, such as thiadiazole ureas, a para-fluoro substituted analog displayed significantly increased potency compared to the unsubstituted parent compound nih.gov. The introduction of a trifluoromethyl group, a strong electron-withdrawing group, has also been suggested to enhance the cytotoxic effects of certain urea and thiourea analogues gsconlinepress.com.
Electron-donating groups, such as methyl and methoxy, also have profound effects. The presence of a methyl group, particularly at the para-position of the phenyl ring, has been found to increase the activity of some thiazole-containing compounds mdpi.com. Similarly, methoxy substitution is a key modification. The synthesis of N-(4-methoxyphenyl)-N′-(5-nitro-1,3-thiazol-2-yl)urea, a close structural analog, highlights the feasibility and interest in such derivatives nih.gov. In some quinazolinone-based urea and thiourea analogs, a methoxy group was found to be beneficial for activity gsconlinepress.com.
The following table summarizes the observed effects of various substituents on the phenyl ring in structurally related thiazole and thiadiazole urea compounds.
| Substituent | Position(s) | Observed Effect in Related Analogs | Reference(s) |
| Halogens | |||
| Chlorine (Cl) | meta | Superior activity compared to ortho substitution | nih.gov |
| Chlorine (Cl) | Not specified | Potent activity observed in some analogues | mdpi.com |
| Fluorine (F) | para | Increased potency | nih.gov |
| Electron-Donating Groups | |||
| Methyl (CH₃) | para | Increased activity | mdpi.com |
| Methoxy (OCH₃) | para | Synthetically incorporated in active analogues | nih.gov |
| Electron-Withdrawing Groups | |||
| Trifluoromethyl (CF₃) | Not specified | May enhance cytotoxic effects | gsconlinepress.com |
Modifications on Thiazole Ring (e.g., Methyl Group Position, Other Substituents)
Alterations to the thiazole moiety, including the position of the methyl group and the introduction of other substituents, are crucial for refining the molecule's properties. The specific placement of the methyl group on the thiazole ring is not arbitrary and can have a dramatic impact on activity. In a study of related thiazole derivatives, moving the methyl group from the 4-position (as in the parent compound) to the 5-position resulted in a nearly complete loss of biological activity nih.gov.
Beyond altering the existing methyl group, introducing other substituents onto the thiazole ring is a key synthetic strategy. The 2-aminothiazole core is a common starting point for building these complex molecules, and various synthetic methods allow for substitutions at the 5-position . For example, the synthesis of 2-amino-5-methylthiazole derivatives provides a pathway to analogs where the methyl group is at the 5-position instead of the 4-position nih.govchemicalbook.com. Structure-activity relationship analyses have revealed that the presence of both electron-withdrawing and electron-donating groups on the thiazole ring can be beneficial for activity in certain classes of compounds nih.gov.
Furthermore, N-alkylation of the thiazole ring nitrogen represents another avenue for modification. It has been observed that adding a methyl group to the thiazole nitrogen can endow some analogs with more potent cytotoxicity and an increased inhibitory effect on cell motility nih.gov.
The table below outlines potential modifications to the thiazole ring based on synthetic work with related compounds.
| Modification Type | Position | Example Substituent(s) | Potential Impact | Reference(s) |
| Methyl Group Position | 5-position | -CH₃ | Near complete loss of activity observed in some series | nih.gov |
| Other Substituents | 5-position | Halogens, Amino groups | Modulation of biological activity | |
| N-Alkylation | Thiazole Nitrogen | -CH₃ | Increased cytotoxicity and activity | nih.gov |
Isomeric and Related Thiourea Structures
The structural framework of this compound allows for the exploration of several isomeric forms and closely related structures, most notably its thiourea analog.
The most direct related structure is the corresponding thiourea, where the carbonyl group (C=O) of the urea linkage is replaced by a thiocarbonyl group (C=S). This is a common isosteric replacement in medicinal chemistry, often leading to compounds with different physicochemical properties and biological activities. The synthesis of N-arylthioureas is a well-established chemical transformation, and studies comparing urea and thiourea derivatives of the same scaffold have noted that the thiourea group plays a crucial role in enhancing cytotoxic effects in certain compound series gsconlinepress.comnih.gov.
Another class of related structures involves isomers of the heterocyclic ring system. The 1,3-thiazole ring can be replaced by one of its isomers, such as a thiadiazole ring. Thiadiazoles are five-membered aromatic rings containing one sulfur and two nitrogen atoms. Depending on the arrangement of these heteroatoms, four isomers exist: 1,2,3-thiadiazole, 1,2,4-thiadiazole, 1,2,5-thiadiazole, and 1,3,4-thiadiazole (B1197879) researchgate.netisres.org. Urea derivatives incorporating these isomeric rings, particularly the 1,3,4-thiadiazole scaffold, have been synthesized and studied nih.govnih.gov. These compounds are structural isomers of the parent thiazolylurea and provide a means to investigate the importance of the precise arrangement of heteroatoms in the heterocyclic ring.
This table illustrates the structural differences between the parent compound and its key analogs.
| Compound Type | Core Structure | Key Feature |
| Parent Compound | 3-(4-Methyl-1,3-thiazol-2-yl)-1-phenylurea | Urea linker (-NH-C(=O)-NH-) |
| Thiourea Analog | 1-(4-Methyl-1,3-thiazol-2-yl)-3-phenylthiourea | Thiourea linker (-NH-C(=S)-NH-) |
| Heterocyclic Isomer | 1-(5-Aryl-1,3,4-thiadiazol -2-yl)-3-phenylurea | 1,3,4-Thiadiazole ring instead of 1,3-thiazole |
An extensive search for scientific literature and data concerning the biological and pharmacological activities of the specific chemical compound This compound has been conducted. The investigation was structured to find information precisely matching the detailed outline provided, focusing on its antiproliferative effects, mechanisms of action, and protein kinase inhibition.
Despite a thorough review of available scientific databases and research articles, there is a significant lack of specific published data for the exact compound This compound . The search did not yield specific experimental results on its antiproliferative activity against the requested cancer cell lines (A549, HCT-116, PC-3, MCF-7, HepG2, HeLa, K562), nor were there specific studies found detailing its role in apoptosis induction, cell cycle arrest, or the inhibition of protein kinases such as VEGFR-2, BRAF, CRAF, and p38 MAP Kinase.
While research exists for structurally related compounds containing phenylurea and thiazole moieties, these findings are not directly applicable to This compound . In adherence to the strict requirement to only include information about the specified compound, an article with the requested detailed content cannot be generated at this time due to the absence of specific scientific evidence in the public domain.
Biological Activities and Pharmacological Potential
Antimicrobial Research
No specific studies on the antibacterial or antifungal activity of 3-(4-Methyl-1,3-thiazol-2-yl)-1-phenylurea were found.
There is no available data detailing the in vitro or in vivo antibacterial effects of this compound against any bacterial strains.
Information regarding the antifungal properties of this compound, including its spectrum of activity against various fungal species, is not present in the reviewed scientific literature.
Herbicidal Research
No published research has investigated the potential of this compound as a herbicide.
Without any studies on its herbicidal effects, the mechanisms by which this compound might control weeds are unknown.
There is no data on the effects of this compound on plant physiological processes such as photosynthesis, starch accumulation, or the integrity of chloroplasts.
Anti-inflammatory Research
Specific research into the anti-inflammatory potential of this compound is not available in the public domain.
Inhibition of Inflammatory Pathways (e.g., p38 Kinase)
The p38 mitogen-activated protein (MAP) kinases are a family of enzymes that play a critical role in cellular responses to inflammatory cytokines and external stress. As such, they are significant targets in the development of new anti-inflammatory therapies. Phenylurea-containing compounds have been investigated as potential inhibitors of p38 kinase. However, a thorough review of scientific databases and literature reveals no specific studies evaluating the inhibitory activity of this compound against p38 kinase or its potential effects on related inflammatory pathways.
Anticonvulsant (Anti-epileptic) Research
The development of new anticonvulsant drugs is a vital area of neurological research aimed at managing epilepsy. Preclinical screening of novel compounds typically involves a battery of in vivo tests to determine potential efficacy against seizures and to assess any concurrent neurotoxicity.
In vivo Efficacy Models (e.g., MES test, scPTZ model)
Standard preclinical models for identifying potential anticonvulsant activity include the maximal electroshock seizure (MES) test and the subcutaneous pentylenetetrazole (scPTZ) seizure model. The MES test is primarily a model for generalized tonic-clonic seizures, while the scPTZ test is used to identify agents that may be effective against non-convulsive or myoclonic seizures. These tests are crucial for the initial characterization of a compound's antiepileptic profile.
Despite the established use of these models for screening related heterocyclic compounds, there is currently no published data available from studies that have subjected this compound to either the MES or scPTZ efficacy tests. Therefore, its potential anticonvulsant activity remains uncharacterized in the scientific literature.
Table 1: In vivo Anticonvulsant Screening Data for this compound
| Test Model | Species | Route of Administration | Time (hours) | Activity |
|---|---|---|---|---|
| Maximal Electroshock (MES) Test | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Neurotoxicity Assessment in Preclinical Models
A critical component of anticonvulsant drug research is the assessment of neurotoxicity to ensure a favorable safety profile. The rotarod test is a common preclinical model used to evaluate motor coordination and potential neurological deficits induced by a test compound. A compound's performance in this test is often used to calculate a protective index (PI), which is the ratio of the neurotoxic dose (TD50) to the effective dose (ED50).
There are no available studies in the published literature that have assessed the neurotoxicity of this compound in preclinical models. Consequently, data regarding its potential to induce motor impairment or other neurological side effects is absent.
Table 2: Preclinical Neurotoxicity Data for this compound
| Test Model | Species | Median Toxic Dose (TD50) | Protective Index (PI) |
|---|
Other Investigated Biological Activities (e.g., Anti-HIV)
The search for novel therapeutic agents extends to various other fields, including virology. The human immunodeficiency virus (HIV) remains a major global health challenge, and the discovery of new antiretroviral agents is a continuous effort. Research has explored a wide range of chemical scaffolds, including thiazole-containing compounds and ureas, for their potential to inhibit viral replication, often by targeting enzymes like reverse transcriptase.
While related structures have been the subject of such investigations, a review of the current scientific literature indicates that this compound has not been specifically evaluated for anti-HIV activity or other antiviral properties. Its potential in this therapeutic area is therefore unknown.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Carbamazepine |
| Ethosuximide |
| Pentylenetetrazole |
| Phenytoin |
Structure Activity Relationship Sar Studies
Impact of Thiazole (B1198619) Ring Substitution on Biological Activity
The thiazole ring is a fundamental component of the molecule's pharmacophore. Alterations to the substituents on this ring can significantly influence biological activity.
The methyl group at the C-4 position of the thiazole ring plays a significant role in the biological activity of this class of compounds. In many synthesized series of thiazole-based derivatives, the 4-methyl-thiazole moiety is a common structural feature. For instance, in the development of 2,3,4-trisubstituted thiazoles as potential antiproliferative agents, the inclusion of a methyl group at position four was a key element of the design for the tested scaffolds. nih.gov The presence of this small alkyl group can contribute to a favorable balance of lipophilicity and steric profile, potentially enhancing binding affinity to target enzymes or receptors. Studies on thiazole aminoguanidines have also explored analogs with a methyl group at this position as a foundational structure before further modifications are made to probe for enhanced antibacterial effects.
While the 4-methyl group is a common feature, replacing it with other substituents has been shown to modulate activity, particularly antimicrobial effects. Research on related N,N-disubstituted β-amino acids with a thiazole core has shown that altering the C-4 substituent can have a profound impact. In these studies, while aromatic groups like nitro- or chloro-substituted phenyl rings on the main structure did not confer an inhibitory effect, the nature of the substituent at the thiazole-4-position was critical. nih.govresearchgate.net Specifically, replacing the methyl group with a larger aromatic substituent, such as a phenyl ring, led to the highest antibacterial activity within that series of compounds. nih.govresearchgate.net Furthermore, the introduction of other heterocyclic rings, such as furan (B31954) and bromothiophene, at this position also resulted in significant antibacterial activity. researchgate.net
| Position on Thiazole Ring | Substituent | Impact on Biological Activity | Source |
|---|---|---|---|
| 4 | Methyl | Serves as a foundational group in many active compounds. | nih.gov |
| 4 | Phenyl | Exhibited the highest antibacterial activity in a series of thiazole compounds. | nih.govresearchgate.net |
| 4 | Furan | Showed high antibacterial activity. | researchgate.net |
| 4 | Bromothiophene | Demonstrated notable antibacterial activity. | researchgate.net |
Influence of Phenyl Ring Substituents on Biological Activity
The introduction of halogen atoms to the phenyl ring is a common strategy in medicinal chemistry to enhance biological activity. In some studies of related thiazole derivatives, simple halogen substitutions such as fluorine and chlorine on an aromatic ring did not produce a significant inhibitory effect against certain bacterial strains. nih.govresearchgate.net However, in broader studies of phenylurea and thiazole derivatives, halogenation is a key strategy for improving potency. For instance, in a series of thiazole aminoguanidines, fluorine-substituted phenyl groups were found to be more effective antibacterial agents than hydroxyl-substituted phenyl groups. nih.gov Specifically, a derivative with a 4-fluorophenyl group showed potent activity against MRSA. nih.gov Similarly, studies on halogenated copper (II) complexes with thiourea (B124793) ligands have utilized various phenyl ring substitutions with electron-withdrawing halogen groups to assess their impact on antitubercular capabilities. mdpi.com
| Substituent on Phenyl Ring | Position | Observed Effect on Biological Activity | Source |
|---|---|---|---|
| Chloro | - | Did not show an inhibiting effect in some antimicrobial assays. | nih.govresearchgate.net |
| Fluoro | - | No inhibiting effect observed in certain antimicrobial tests. | nih.govresearchgate.net |
| Fluoro | 4 (para) | Led to potent activity against MRSA in thiazole aminoguanidines. | nih.gov |
| Bromo | - | Considered as an electron-withdrawing group to enhance activity. | mdpi.com |
The addition of alkyl and alkoxy groups to the phenyl ring can also significantly modulate biological activity. Small alkyl groups, such as a methyl group, in the para-position of the phenyl ring have been shown to produce inhibitory activity against certain enzymes like IDO1. nih.gov However, increasing the steric bulk, for example by substituting with an isopropyl group, can lead to a loss of activity, suggesting that the size of the substituent at this position is a critical factor. nih.gov In other studies, a methoxy (B1213986) group at the 2-position of the phenyl ring in a series of thiazolo[4,5-d]pyrimidine (B1250722) urea (B33335) derivatives produced the most active compound for antiparkinsonian activity. researchgate.net The electron-donating nature of the methoxy group can influence the binding interaction with the target receptor.
| Substituent on Phenyl Ring | Position | Observed Effect on Biological Activity | Source |
|---|---|---|---|
| Methyl | 4 (para) | Produced inhibitory activity against IDO1. | nih.gov |
| Isopropyl | 4 (para) | Led to a loss of IDO1 inhibitory activity. | nih.gov |
| Methoxy | 2 (ortho) | Resulted in the most potent antiparkinsonian activity in a specific series. | researchgate.net |
Trifluoromethyl (CF₃) and trifluoromethoxy (OCF₃) groups are of particular interest in drug design due to their unique electronic properties and metabolic stability. nih.gov The trifluoromethyl group is a strong electron-withdrawing group and is significantly more lipophilic than a methyl group. nih.gov Its incorporation into the phenyl ring of a drug candidate can enhance membrane permeability and binding affinity. For example, a 4-methyl-N-((4-(trifluoromethoxy)phenyl) carbamoyl) benzenesulfonamide (B165840) was investigated as a potent agent against liver and pancreatic carcinogenesis. researchgate.netresearchgate.net The presence of trifluoromethyl groups on the phenyl ring of thiourea derivatives has also been explored. The 3,5-bis(trifluoromethyl)phenyl substitution is a common moiety used to create potent bioactive molecules. nih.gov These fluorinated groups often contribute to improved metabolic stability and better oral bioavailability, which are critical properties for drug candidates. nih.gov
| Substituent on Phenyl Ring | Position | General Impact on Properties/Activity | Source |
|---|---|---|---|
| Trifluoromethoxy (OCF₃) | 4 (para) | Used in the design of potent anticancer agents. | researchgate.netresearchgate.net |
| Trifluoromethyl (CF₃) | General | Increases lipophilicity, enhances metabolic stability, and improves binding affinity. | nih.gov |
| 3,5-Bis(trifluoromethyl) | 3, 5 | Commonly used moiety to create potent bioactive thiourea derivatives. | nih.gov |
Role of the Urea Linkage in Ligand-Target Interactions
The urea moiety (-NH-CO-NH-) is a cornerstone of the molecular structure of 3-(4-Methyl-1,3-thiazol-2-yl)-1-phenylurea, playing a pivotal role in its interaction with biological macromolecules. This linkage is not merely a passive connector but an active participant in the binding process, contributing significantly to the affinity and specificity of the compound for its target. The unique electronic and steric properties of the urea group allow it to engage in a variety of non-covalent interactions, which are fundamental to its biological activity.
Hydrogen Bonding Capabilities
The urea functional group is a classic example of a hydrogen bond donor and acceptor. This dual capacity enables it to form strong and directional hydrogen bonds with amino acid residues in the binding pocket of a protein. physchemres.org The two N-H groups of the urea linkage can act as hydrogen bond donors, while the carbonyl oxygen (C=O) serves as a potent hydrogen bond acceptor. physchemres.org
This ability to form multiple hydrogen bonds is a critical determinant of the binding affinity of this compound. In many protein-ligand complexes involving urea derivatives, the urea moiety is observed to form a bidentate hydrogen bond with a single amino acid residue or bridge two different residues within the binding site. This network of hydrogen bonds helps to anchor the ligand in the correct orientation for optimal interaction with the target protein.
Research on analogous diaryl urea compounds has shown that the urea group frequently engages in hydrogen bonding with the protein backbone, particularly with the amide nitrogens and carbonyl oxygens of amino acid residues. physchemres.org Furthermore, the nitrogen atom of the thiazole ring and potentially the sulfur atom can also participate in hydrogen bonding, further stabilizing the ligand-protein complex. nih.gov The presence of both hydrogen bond donors and acceptors in close proximity within the urea linkage facilitates a high degree of complementarity with the hydrogen bonding patterns presented by biological targets.
| Urea Moiety Component | Hydrogen Bonding Role | Potential Interacting Partners in a Protein |
|---|---|---|
| N-H (Phenyl side) | Donor | Carbonyl oxygen of amino acid backbone, Aspartate, Glutamate side chains |
| N-H (Thiazole side) | Donor | Carbonyl oxygen of amino acid backbone, Aspartate, Glutamate side chains |
| C=O | Acceptor | Amide N-H of amino acid backbone, Lysine, Arginine, Histidine side chains |
Conformational Flexibility
The conformational flexibility of the urea linkage in this compound is another crucial aspect of its interaction with biological targets. The single bonds on either side of the urea moiety (C-N bonds) allow for a degree of rotational freedom, enabling the molecule to adopt different conformations. This adaptability is essential for fitting into the specific three-dimensional shape of a protein's binding pocket.
| Torsional Angle | Description | Impact on Ligand-Target Interaction |
|---|---|---|
| Phenyl-N-C-N | Rotation around the bond connecting the phenyl ring to the urea nitrogen | Orients the phenyl ring for optimal hydrophobic or π-stacking interactions. |
| N-C-N-Thiazole | Rotation around the bond connecting the urea nitrogen to the thiazole ring | Positions the thiazole ring for specific interactions within the binding pocket. |
Computational and Theoretical Investigations
Molecular Docking Studies
Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is instrumental in understanding the structural basis of a compound's biological activity. While specific docking studies for 3-(4-Methyl-1,3-thiazol-2-yl)-1-phenylurea are not widely documented, analysis of similar urea (B33335) and thiazole-based compounds allows for a well-grounded prediction of its behavior.
The this compound scaffold possesses key pharmacophoric features that suggest potential interactions with various protein kinases, which are crucial targets in cancer and inflammation therapy.
VEGFR-2: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key regulator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth. nih.gov Many VEGFR-2 inhibitors are tyrosine kinase inhibitors (TKIs) that bind to the ATP-binding site. nih.gov The phenylurea moiety is a classic "hinge-binding" element. It is anticipated that the urea group of this compound would form crucial hydrogen bonds with the amino acid residues in the hinge region of the VEGFR-2 active site, such as Cys919 and Asp1046. The phenyl and methyl-thiazole groups would likely occupy adjacent hydrophobic pockets, forming van der Waals and pi-stacking interactions. Studies on other thiazole-containing inhibitors targeting VEGFR-2 have shown that the thiazole (B1198619) ring contributes positively to activity. nih.gov For instance, docking of thiazoloquinolinone derivatives revealed key interactions with the Lys868 residue in the VEGFR-2 binding site. bohrium.com
p38 MAP Kinase: The p38 mitogen-activated protein (MAP) kinase is a key enzyme in the cellular response to inflammatory cytokines and stress. nih.gov Inhibitors based on N,N'-disubstituted ureas have shown significant potency against p38. nih.gov Docking studies of pyrazole-urea inhibitors reveal that the urea moiety forms two essential hydrogen bonds with the backbone of Met109 in the hinge region. nih.gov A distinct feature of these inhibitors is their ability to bind to the kinase in a specific DFG-out conformation, where the conserved Asp-Phe-Gly motif is flipped. nih.gov This exposes an adjacent lipophilic pocket, which could be occupied by the 4-methyl-thiazole portion of the title compound, while the phenyl group interacts with another hydrophobic region. nih.govnih.gov
The binding mode for phenylurea-type inhibitors typically involves the urea linker acting as a hydrogen bond donor and acceptor with the protein's hinge region. The terminal aromatic and heterocyclic rings explore adjacent hydrophobic and allosteric pockets, determining the inhibitor's potency and selectivity.
The binding affinity, often expressed as a docking score in kcal/mol, quantifies the strength of the ligand-receptor interaction. Lower energy values indicate more stable and favorable binding. While the exact binding affinity for this compound is not published, data from analogous structures provide a strong predictive basis. For example, novel thiazole derivatives docked against VEGFR-2 have demonstrated binding energies ranging from -7.7 to -9.9 kcal/mol, which are comparable to the approved drug Sorafenib. nih.gov
| Target Protein | Key Interacting Residues (Predicted) | Type of Interaction | Predicted Binding Affinity Range (kcal/mol) | Reference Analogues |
|---|---|---|---|---|
| VEGFR-2 | Cys919, Asp1046, Glu885, Lys868 | H-Bonding (Urea), Hydrophobic (Phenyl, Thiazole) | -7.5 to -10.0 | Thiazolyl-coumarins nih.gov, Thiazoloquinolinones bohrium.com |
| p38 MAP Kinase | Met109, Gly110, Tyr35, Lys53 | H-Bonding (Urea), Hydrophobic (Thiazole), π-CH₂ (Phenyl) | -7.0 to -9.5 | N-pyrazole, N'-aryl ureas nih.govnih.gov |
Quantum Chemical Calculations
Quantum chemical calculations are employed to understand the electronic structure and reactivity of a molecule. Methods like Density Functional Theory (DFT) provide a detailed picture of orbital energies and electron distribution.
DFT is a computational method used to investigate the electronic structure of molecules. ekb.eg A fundamental step in DFT analysis is geometry optimization, where the molecule's three-dimensional structure is calculated to find its most stable conformation (lowest energy state). For this compound, this would involve determining the most favorable rotational angles (dihedral angles) between the phenyl ring, the urea linker, and the thiazole ring. Studies on similar thiazole derivatives often utilize the B3LYP functional with a 6-311G(d,p) or similar basis set to achieve reliable optimized geometries. researchgate.net This optimized structure is the foundation for all further computational analyses, including molecular docking and orbital calculations.
Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org
HOMO: The HOMO is the outermost orbital containing electrons and acts as an electron donor. Its energy level is associated with the molecule's ionization potential and nucleophilicity. youtube.com
LUMO: The LUMO is the innermost orbital without electrons and acts as an electron acceptor. Its energy level relates to the electron affinity and electrophilicity. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity. researchgate.net A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests the molecule is more reactive. For this compound, the HOMO is expected to be localized primarily on the electron-rich phenylurea and thiazole ring systems, while the LUMO would also be distributed across this conjugated system.
| Parameter | Typical Value (eV) | Implication |
|---|---|---|
| E_HOMO | -6.2 to -5.8 | Represents the electron-donating capacity. |
| E_LUMO | -1.5 to -1.1 | Represents the electron-accepting capacity. |
| Energy Gap (ΔE) | 4.5 to 5.1 | Indicates high kinetic stability and moderate reactivity. researchgate.net |
The Molecular Electrostatic Potential (ESP) or Molecular Electrostatic Potential (MEP) surface is a 3D map of the charge distribution around a molecule. researchgate.net It is invaluable for predicting how a molecule will interact with other molecules, particularly biological receptors. The ESP map uses a color scale to denote different potential regions:
Red/Yellow: Regions of negative electrostatic potential, rich in electrons. These areas are prone to electrophilic attack and are associated with hydrogen bond acceptor sites (e.g., lone pairs on oxygen or nitrogen atoms).
Blue: Regions of positive electrostatic potential, which are electron-poor. These areas are susceptible to nucleophilic attack and represent hydrogen bond donor sites (e.g., hydrogen atoms attached to heteroatoms).
Green: Regions of neutral or near-zero potential, typically corresponding to nonpolar parts of the molecule like aromatic rings.
For this compound, the ESP map is predicted to show a strong negative potential (red) around the carbonyl oxygen of the urea group and the nitrogen atom of the thiazole ring. These sites are the primary hydrogen bond acceptors. A strong positive potential (blue) would be located on the N-H protons of the urea linker, identifying them as the key hydrogen bond donor sites. The phenyl and methyl groups would constitute the neutral (green) regions, contributing to hydrophobic interactions within a receptor's binding pocket. rsc.org
Molecular Dynamics Simulations
Extensive literature searches did not yield specific molecular dynamics (MD) simulation studies focused on this compound. Computational research on related thiazole and phenylurea derivatives suggests that MD simulations are a valuable tool for understanding the behavior of these classes of compounds. For instance, studies on other thiazole-containing molecules have utilized MD simulations to investigate their binding stability within protein active sites and to elucidate the energetic profiles of different conformations nih.gov.
In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction
Specific in silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction data for this compound is not available in the reviewed scientific literature. However, numerous studies on similar heterocyclic compounds, including thiazole and urea derivatives, demonstrate the common practice of using computational tools to forecast their pharmacokinetic properties digitellinc.comnih.govnih.govnih.gov. These predictive models are essential in early-stage drug discovery to identify candidates with favorable drug-like characteristics.
Predictive Models for Pharmacokinetic Properties
While predictive models have not been explicitly applied to this compound in published research, we can outline the general approach. A variety of software and web-based platforms are available to predict a range of pharmacokinetic parameters based on a compound's chemical structure. These predictions are derived from quantitative structure-property relationship (QSPR) models trained on large datasets of experimentally determined properties.
Below is a hypothetical table illustrating the types of ADME properties that would be predicted for this compound using such models. It is crucial to note that the following data is illustrative and not based on actual published research for this specific compound.
Table 1: Hypothetical In Silico ADME Predictions for this compound
| Property | Predicted Value | Interpretation |
| Absorption | ||
| Human Intestinal Absorption | High | Likely to be well-absorbed from the gastrointestinal tract. |
| Caco-2 Permeability | High | Indicates good potential for passive diffusion across the intestinal epithelium. |
| P-glycoprotein Substrate | No | Unlikely to be actively pumped out of cells, which can improve bioavailability. |
| Distribution | ||
| Blood-Brain Barrier (BBB) Permeability | Low | Not expected to readily cross into the central nervous system. |
| Plasma Protein Binding | Moderate to High | A significant fraction of the compound may be bound to plasma proteins, affecting its free concentration. |
| Metabolism | ||
| CYP450 2D6 Inhibitor | Unlikely | Low probability of inhibiting this major drug-metabolizing enzyme. |
| CYP450 3A4 Inhibitor | Possible | May show some inhibitory activity towards this key metabolic enzyme. |
| Excretion | ||
| Renal Organic Cation Transporter 2 (OCT2) Substrate | Unlikely | Not predicted to be a primary substrate for this renal excretion transporter. |
These predictive models are a valuable first step in assessing the potential of a compound to become a viable drug. However, it is imperative that these in silico predictions are validated through experimental studies.
Preclinical in Vitro and in Vivo Research Models
Cell-Based Assays for Biological Activity
Cell-based assays are fundamental in early-stage drug discovery to determine the biological activity of a compound at a cellular level.
Cytotoxicity assays are employed to assess the ability of a compound to kill cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common colorimetric method used for this purpose. In this assay, metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals. The amount of formazan produced, which is measured by absorbance, is proportional to the number of viable cells. A reduction in cell viability in the presence of a compound indicates cytotoxic effects.
No specific data from MTT assays or other cytotoxicity studies for 3-(4-Methyl-1,3-thiazol-2-yl)-1-phenylurea could be located.
To understand how a compound affects cancer cells, researchers use techniques like flow cytometry. This technology can analyze individual cells to determine if a compound induces apoptosis (programmed cell death) or causes cell cycle arrest at specific phases (G1, S, G2/M), thereby preventing cell proliferation.
There is no available information from flow cytometry studies to describe the effects of this compound on apoptosis or the cell cycle.
Patents and Intellectual Property Landscape
Analysis of Patented Thiazolyl Urea (B33335) Compounds and Derivatives
The patenting of thiazolyl urea derivatives has been driven by their diverse biological activities. The core scaffold is a versatile building block, allowing for substitutions at various positions to modulate activity against different biological targets. tandfonline.com Patents reveal that these compounds have been investigated for a multitude of therapeutic uses, ranging from antiviral to anticancer and anti-inflammatory applications. google.comresearchgate.net
A significant area of patent activity has been in the development of kinase inhibitors for cancer therapy. researchgate.net The urea moiety is known to form critical hydrogen bond interactions with key amino acid residues in the kinase domain of receptors like Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). nih.gov Another major focus has been on antiviral agents, with patents claiming thiazolyl urea derivatives for activity against viruses such as Hepatitis C and Herpes Simplex. google.comtsijournals.com
Furthermore, derivatives of the closely related benzothiazolyl urea structure have been patented as anti-invasion drugs for metastatic breast cancer. digitellinc.com These compounds are designed to inhibit protein-protein interactions that promote metastasis. digitellinc.com Research has also led to the patenting of thiazole (B1198619) derivatives as inhibitors of Vascular Adhesion Protein-1 (VAP-1), with potential applications in treating diabetic complications like macular edema. tsijournals.com
Below is a table summarizing examples of patented thiazolyl urea derivatives and their claimed therapeutic applications.
Table 1: Patented Thiazolyl Urea Derivatives and Their Applications
| Compound Class/Derivative | Therapeutic Application | Relevant Biological Target(s) | Patent Reference Examples |
|---|---|---|---|
| Thiazolyl Urea Derivatives | Antiviral (Herpes Simplex) | Viral Replication Enzymes | PCT/EP2000/001498 google.com |
| Heteroaryl Substituted Thiazoles | Antiviral (Hepatitis C) | HCV Replicon | Achillion Pharmaceuticals Inc. (2008) tsijournals.com |
| Substituted Thiazoleamides | Antiviral (Flaviviridae) | RNA Dependent RNA Polymerase | Genelabs Technologies Inc. (2008) tsijournals.com |
| Acylaminothiazole Derivatives | Anti-inflammatory | Vascular Adhesion Protein-1 (VAP-1) | Kawai (2008) tsijournals.com |
| 1-(benzo[d]thiazol-2-yl)-3-phenylurea Derivatives | Anticancer (Anti-invasion) | MDA-9/Syntenin-1 | Not Specified digitellinc.com |
Emerging Trends in Patent Applications for Related Structures
Recent trends in patent applications for thiazolyl urea and related heterocyclic structures indicate a sustained and focused interest in specific therapeutic areas, particularly oncology. The development of targeted therapies continues to drive innovation, with many new patent filings focused on kinase inhibitors. researchgate.net There is a clear trend towards designing compounds with high selectivity for specific kinase targets to improve efficacy and reduce off-target effects. tandfonline.comresearchgate.net
Another emerging trend is the exploration of these scaffolds for neurodegenerative diseases, such as Alzheimer's. sciencescholar.us Patent literature includes imidazole (B134444) thiazole analogues and other thiazole derivatives investigated for this purpose. sciencescholar.us Additionally, the utility of these compounds in combating infectious diseases remains a strong focus. High-throughput screening has identified numerous thiazole-containing scaffolds with activity against parasites like Trypanosoma brucei, leading to optimization efforts and new patent filings for non-amidine-based treatments. nih.gov
The patenting of crystalline forms, or polymorphs, of active pharmaceutical ingredients represents another significant trend. google.com For example, patents exist for specific crystalline forms of complex molecules containing related imidazole and pyridine (B92270) structures, highlighting the importance of solid-state properties like solubility and stability in drug development. google.com This indicates that as lead compounds progress, intellectual property strategies expand to cover not just the chemical entity but also its specific physical forms to ensure comprehensive market protection.
Finally, there is a growing interest in benzothiazole (B30560) derivatives, a structurally similar class. A review of patents from 2015 to 2020 showed that benzothiazoles were patented for a wide array of diseases, including metabolic disorders, inflammation, and viral infections, with a pronounced emphasis on cancer research. tandfonline.com The strategic placement of substituents, particularly on the 2-position of the benzothiazole core, is a common theme in these patents, aiming to enhance drug-target interactions. tandfonline.com This focus on structure-activity relationships in related scaffolds suggests that future patent applications for thiazolyl ureas will likely feature highly optimized and specifically substituted derivatives.
Table 2: List of Mentioned Compounds
| Compound Name |
|---|
| 3-(4-Methyl-1,3-thiazol-2-yl)-1-phenylurea |
| 2-(2-benzamido)ethyl-4-phenylthiazole |
| 2-(2-piperidin-1-ylamido)ethyl-4-(3-fluorophenyl)thiazole |
| Suramin |
| Pentamidine |
| Melarsoprol |
| Nifurtimox |
| Eflornithine |
| Fexinidazole |
| Pafurimidine |
| Furamidine |
| Regorafenib |
| Thioacetazone |
| Thiocarlide |
| Ritonavir (B1064) |
| 4-methyl-N-[3-(4-methyl-imidazol-1-yl)-5-trifluoromethyl-phenyl]-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-benzamide |
Future Research Directions and Translational Potential
Exploration of Novel Biological Targets
The phenylurea and thiazole (B1198619) scaffolds are present in numerous compounds with established biological activities, particularly as inhibitors of protein kinases and other enzymes. This provides a logical starting point for investigating novel biological targets for 3-(4-Methyl-1,3-thiazol-2-yl)-1-phenylurea. Future research should prioritize screening this compound against various enzyme families to uncover new therapeutic applications.
Key areas for exploration include:
Receptor Tyrosine Kinases (RTKs): Many urea-based compounds are known to inhibit RTKs involved in angiogenesis and cancer cell proliferation. wikipedia.org For instance, derivatives of 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea have been synthesized as RTK inhibitors. nih.gov A primary focus should be on Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis. wikipedia.org
Intracellular Signaling Kinases: The PI3K/AKT/mTOR pathway is a central regulator of cell growth and survival, and its dysregulation is common in cancer. Phenylurea derivatives have demonstrated activity against this pathway, suggesting that this compound could be a candidate for investigation. nih.gov Similarly, the RAS-RAF-MEK-MAPK cascade is another crucial pathway where related urea (B33335) compounds have shown inhibitory effects as pan-RAF inhibitors. nih.gov
Scaffolding Proteins: Beyond enzymatic targets, scaffolding proteins involved in metastasis are emerging as druggable targets. Substituted 1-(benzo[d]thiazol-2-yl)-3-phenylurea derivatives have been developed to inhibit the MDA-9/Syntenin-1 protein, which is implicated in cancer metastasis. digitellinc.com Investigating the interaction of this compound with such protein-protein interaction domains could open new avenues for developing anti-metastatic agents. digitellinc.com
Other Enzymes: The benzothiazole (B30560) moiety is found in molecules that inhibit enzymes like topoisomerase and cyclooxygenase (COX). smolecule.com Furthermore, derivatives have been developed as inhibitors of α-chymotrypsin and DNA gyrase, indicating a broad potential range of non-kinase targets. mdpi.com
Table 1: Potential Biological Target Classes for this compound Based on Related Structures
| Target Class | Specific Example(s) | Rationale from Related Compounds | Potential Therapeutic Area |
| Receptor Tyrosine Kinases | VEGFR-2, FLT3 | Urea derivatives are known kinase inhibitors targeting the ATP-binding site. wikipedia.orgnih.gov | Oncology (Anti-angiogenesis) |
| Intracellular Kinases | PI3K, AKT, RAF, Dyrk1A | Phenylurea compounds have shown potent inhibition of these key signaling pathways. nih.govnih.gov | Oncology, Neurological Disorders |
| Scaffolding Proteins | Syntenin-1 (MDA-9) | Benzothiazolyl-urea scaffolds can disrupt protein-protein interactions crucial for metastasis. digitellinc.com | Oncology (Anti-metastasis) |
| Other Enzymes | DNA Gyrase, α-chymotrypsin | Thiazole and benzothiazole derivatives have demonstrated inhibitory activity against these targets. mdpi.com | Infectious Diseases, Inflammatory Disorders |
Development of Next-Generation Derivatives with Enhanced Selectivity and Potency
Once primary biological targets are identified, the principles of medicinal chemistry can be applied to develop next-generation derivatives of this compound. Structure-activity relationship (SAR) studies will be crucial to optimize the molecule's properties. nih.gov The goal is to systematically modify the core structure to enhance its potency against the desired target while minimizing off-target effects, thereby improving its selectivity and potential therapeutic index.
Key strategies for derivatization include:
Substitution on the Phenyl Ring: Adding various substituents (e.g., halogens, trifluoromethyl, methoxy (B1213986) groups) to the terminal phenyl ring can modulate the compound's electronic and steric properties, influencing binding affinity and pharmacokinetic profile. SAR studies on similar scaffolds have shown that such modifications can dramatically impact activity. nih.gov
Modification of the Thiazole Ring: Altering or substituting the methyl group on the thiazole ring could fine-tune interactions within the target's binding pocket.
Introduction of Solubilizing Groups: Adding polar moieties, such as morpholine (B109124) or piperazine (B1678402) groups, can improve aqueous solubility and bioavailability, which are critical for drug development. This approach proved successful for a quinazoline-based urea compound, which showed complete tumor regression in animal models. nih.gov
Conformational Constraint: Introducing intramolecular hydrogen bonds or other structural constraints can lock the molecule into a more bioactive conformation, potentially increasing potency as seen in the design of some benzothiazole-based inhibitors. mdpi.com
Table 2: Conceptual Framework for Derivative Development
| Structural Modification Area | Example Substituent/Change | Desired Outcome | Rationale |
| Terminal Phenyl Ring | -Cl, -F, -CF₃, -OCH₃ | Enhance binding potency, improve metabolic stability | Modify electronic properties and hydrophobic interactions within the binding site. nih.gov |
| Thiazole Moiety | Replace -CH₃ with larger alkyl or aryl groups | Probe for additional binding pockets, enhance selectivity | Steric bulk can improve selectivity for the target enzyme over related proteins. |
| Urea Linker | N-methylation, replacement with thiourea (B124793) | Alter hydrogen bonding capacity, modify planarity | The N-H groups of the urea are often key hydrogen bond donors. smolecule.com |
| Overall Scaffold | Addition of polar groups (e.g., morpholine) | Increase solubility, improve pharmacokinetics | Poor solubility can limit in vivo efficacy; polar groups can mitigate this. nih.gov |
Investigation of Combination Therapies
Many modern therapeutic strategies, particularly in oncology, rely on combination therapies to maximize efficacy, overcome drug resistance, and reduce toxicity. Assuming this compound or its optimized derivatives prove effective against a specific target (e.g., a kinase), a logical next step is to explore their use in combination with other agents.
Potential combination strategies include:
Combination with Standard Chemotherapy: If the compound acts as a cytostatic agent (e.g., by inhibiting angiogenesis), combining it with a cytotoxic chemotherapeutic agent like paclitaxel (B517696) or a DNA-damaging agent could lead to a synergistic anti-tumor effect. wikipedia.org
Combination with other Targeted Therapies: Combining inhibitors of two different critical signaling pathways (e.g., a VEGFR inhibitor and an EGFR inhibitor) can prevent the cancer cells from developing resistance by rerouting their signaling through an alternative pathway.
Combination with Immunotherapy: There is growing evidence that some kinase inhibitors can modulate the tumor microenvironment, making it more susceptible to immune checkpoint inhibitors. Investigating whether this compound can enhance the efficacy of anti-PD-1 or anti-CTLA-4 antibodies would be a cutting-edge research direction.
Application in Emerging Areas of Chemical Biology
Beyond direct therapeutic applications, this compound and its future derivatives hold potential as tools in chemical biology to probe and understand complex biological systems.
Chemical Probes: A potent and selective derivative could be used as a chemical probe to elucidate the specific roles of its biological target in various cellular processes. By inhibiting the target protein with high temporal and spatial control, researchers can study the downstream consequences.
Development of Diagnostic Tools: If the compound binds with high affinity and selectivity to a biomarker that is overexpressed in a particular disease state (e.g., a specific protein in cancer cells), it could be labeled with a fluorescent dye or a positron-emitting isotope to create a diagnostic imaging agent.
Material Science and Agrochemicals: The inherent biological activity of the benzothiazole scaffold has led to its investigation in agrochemicals. smolecule.com The unique chemical structure, with its hydrogen-bonding capabilities and aromatic systems, might also be of interest to material scientists for designing novel functional materials. smolecule.com
Q & A
Basic: What synthetic methodologies are commonly employed to prepare 3-(4-Methyl-1,3-thiazol-2-yl)-1-phenylurea?
Answer:
The synthesis typically involves coupling a phenylurea moiety with a functionalized thiazole ring. A general approach includes:
- Step 1: Synthesis of the 4-methyl-1,3-thiazol-2-amine intermediate via cyclization of thiourea derivatives with α-halo ketones under reflux conditions in ethanol or acetonitrile .
- Step 2: Reaction of the thiazole amine with a phenyl isocyanate or carbamate derivative in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) at 0–25°C, using a base like triethylamine to catalyze urea bond formation .
- Characterization: Confirm purity via HPLC (>95%) and structural validation using -/-NMR, IR (notably N-H stretches at ~3300 cm), and high-resolution mass spectrometry (HRMS) .
Basic: How can researchers validate the structural integrity of this compound?
Answer:
A multi-technique approach is critical:
- X-ray crystallography: Use SHELXL for small-molecule refinement to resolve bond lengths and angles, particularly for the thiazole-urea junction. ORTEP-3 can generate graphical representations of thermal ellipsoids to assess crystallographic disorder .
- Spectroscopic analysis: -NMR should show distinct signals for the urea NH protons (~8.5–9.5 ppm) and thiazole aromatic protons (6.5–7.5 ppm). IR confirms urea C=O stretches (~1640–1680 cm) .
- Elemental analysis: Compare experimental C, H, N, S content with theoretical values (e.g., ±0.3% deviation) to confirm stoichiometry .
Advanced: How can computational modeling optimize the bioactivity of this compound derivatives?
Answer:
- Docking studies: Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinase enzymes). Focus on hydrogen bonding between the urea group and catalytic residues (e.g., ATP-binding pockets) and hydrophobic interactions with the thiazole ring .
- QSAR modeling: Derive quantitative structure-activity relationships using descriptors like LogP, polar surface area, and electronic parameters (HOMO/LUMO) to predict antimicrobial or anticancer activity .
- MD simulations: Assess stability of ligand-protein complexes over 100 ns trajectories in explicit solvent (e.g., TIP3P water) to evaluate binding free energies (MM-PBSA/GBSA) .
Advanced: How should researchers address contradictions in reported biological activity data for thiazole-urea analogs?
Answer:
- Meta-analysis: Systematically compare assay conditions (e.g., cell lines, IC protocols) across studies. For example, discrepancies in antimicrobial activity may arise from variations in bacterial strains (Gram-positive vs. Gram-negative) or inoculum size .
- Dose-response validation: Replicate assays using standardized protocols (e.g., CLSI guidelines for antibiotics) and include positive controls (e.g., ciprofloxacin for bacteria).
- Mechanistic studies: Use RNA-seq or proteomics to identify off-target effects that may explain divergent results (e.g., unintended kinase inhibition in cancer cells) .
Basic: What safety protocols are recommended for handling this compound?
Answer:
- PPE: Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis due to potential irritant properties of thiazole derivatives .
- Storage: Keep in airtight containers under inert gas (N) at –20°C to prevent hydrolysis of the urea moiety .
- Spill management: Neutralize with 10% sodium bicarbonate and adsorb with vermiculite. Dispose via hazardous waste protocols .
Advanced: What strategies can improve the solubility and bioavailability of this compound?
Answer:
- Salt formation: Convert to a hydrochloride or sodium salt (e.g., analogous to Sodium 4-(4-methyl-1,3-thiazol-2-yl)butanoate) to enhance aqueous solubility .
- Prodrug design: Introduce enzymatically cleavable groups (e.g., ester linkages) on the phenyl ring to increase membrane permeability .
- Nanoformulation: Encapsulate in PLGA nanoparticles (100–200 nm) or liposomes to improve pharmacokinetic profiles in vivo .
Advanced: How can crystallographic data resolve ambiguities in the tautomeric forms of this compound?
Answer:
- High-resolution X-ray diffraction: Collect data at 100 K with synchrotron radiation (λ = 0.7–1.0 Å) to detect electron density maps for tautomeric hydrogen positions. Refine using SHELXL with anisotropic displacement parameters .
- Complementary techniques: Use -NMR to distinguish urea tautomers via -coupling patterns and compare with DFT-calculated chemical shifts .
Basic: What in vitro assays are suitable for preliminary screening of this compound’s anticancer potential?
Answer:
- Cell viability: MTT or resazurin assays in cancer cell lines (e.g., MCF-7, HeLa) with 48–72 hr exposure. Include dose ranges (1–100 μM) and calculate IC values .
- Apoptosis: Annexin V/PI staining followed by flow cytometry to quantify early/late apoptotic populations .
- Cell cycle analysis: PI staining and flow cytometry to assess G1/S phase arrest .
Advanced: How can researchers design SAR studies to optimize the thiazole-urea scaffold?
Answer:
- Substitution patterns: Synthesize analogs with electron-withdrawing (e.g., -NO, -CF) or donating (-OCH) groups on the phenyl ring to modulate electronic effects on urea hydrogen bonding .
- Heterocycle replacement: Substitute thiazole with oxazole or pyridine to evaluate ring electronegativity impact on target binding .
- Steric modifications: Introduce bulky substituents (e.g., tert-butyl) on the thiazole 4-position to probe steric hindrance in enzyme active sites .
Advanced: What analytical methods are critical for detecting degradation products of this compound under stress conditions?
Answer:
- Forced degradation: Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% HO), and photolytic (ICH Q1B) conditions. Monitor via HPLC-PDA at 254 nm .
- LC-MS/MS: Identify degradation products using Q-TOF mass spectrometry with electrospray ionization (ESI+). Key fragments include m/z for hydrolyzed urea (loss of NH) and thiazole ring oxidation .
- Stability studies: Conduct accelerated testing (40°C/75% RH for 6 months) per ICH guidelines to establish shelf-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
